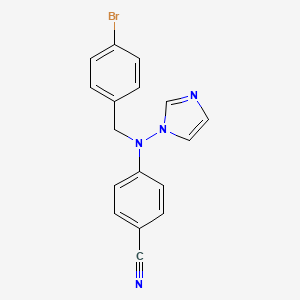
4-((4-bromobenzyl)(1H-imidazol-1-yl)amino)benzonitrile
Overview
Description
Synthesis Analysis
Several synthetic routes lead to the formation of this compound. Researchers have explored various methods, including condensation reactions, cyclizations, and functional group transformations. For instance, Amini et al. synthesized a related compound, N3-(substituted phenyl)-N5-(substituted phenyl)-4-(4,5-dichloro-1H-imidazol-2-yl)-2-methyl-1,4-dihydropyridine-3,5-dicarboxamide, and evaluated its anti-tubercular activity .
Scientific Research Applications
1. Synthesis and Characterization
Condensation Reactions
A study demonstrated the synthesis of benzimidazole derivatives, including compounds similar to 4-((4-bromobenzyl)(1H-imidazol-1-yl)amino)benzonitrile, through condensation reactions. The research involved crystallographic studies and initial biological screening of the products (Dziełak et al., 2018).
Synthesis of Heterocyclic Compounds
Another study focused on the synthesis of benzimidazole derivatives containing various heterocyclic rings, evaluating their α-glucosidase inhibitory, antimicrobial, and antioxidant activities (Menteşe et al., 2015).
2. Biological and Pharmacological Studies
Antimicrobial Activities
Research has been conducted on the antimicrobial properties of benzimidazole derivatives. One study synthesized compounds with benzoimidazol-2-yl moiety and evaluated their effectiveness against various bacteria and fungi (El-Meguid, 2014).
Photodynamic Therapy
A study on zinc phthalocyanine substituted with benzimidazole derivatives highlighted their potential for photodynamic therapy in cancer treatment due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin et al., 2020).
3. Material Science and Chemistry
Novel N-Heterocyclic Carbene-Silver Complexes
Research has been done on the synthesis of N-heterocyclic carbene-silver complexes using benzimidazole derivatives. These complexes were evaluated for their antibacterial properties and potential in cancer cell treatment (Hackenberg et al., 2012).
Photoluminescence and Magnetic Studies
A study explored the synthesis of coordination polymers using benzimidazole derivatives, investigating their structural, photoluminescent, and magnetic properties (Aijaz et al., 2011).
Properties
IUPAC Name |
4-[(4-bromophenyl)methyl-imidazol-1-ylamino]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN4/c18-16-5-1-15(2-6-16)12-22(21-10-9-20-13-21)17-7-3-14(11-19)4-8-17/h1-10,13H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPJCANPVXMPPCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN(C2=CC=C(C=C2)C#N)N3C=CN=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




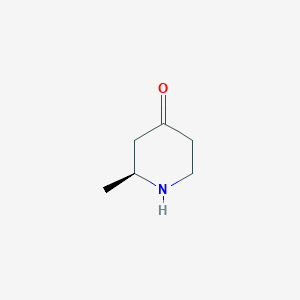
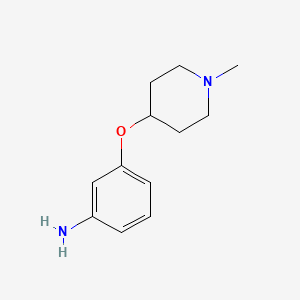
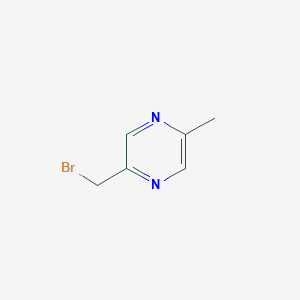

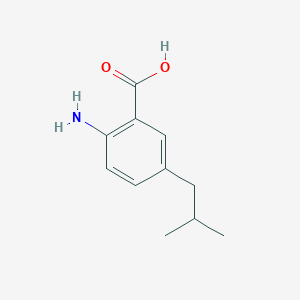
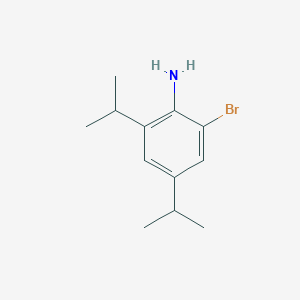
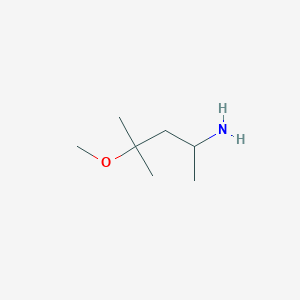
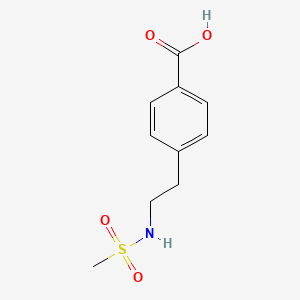
![5,5,10,10-Tetramethyl-4b,5,9b,10-tetrahydroindeno[2,1-a]indene](/img/structure/B3284776.png)
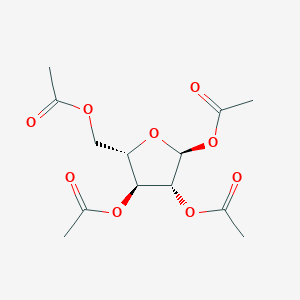
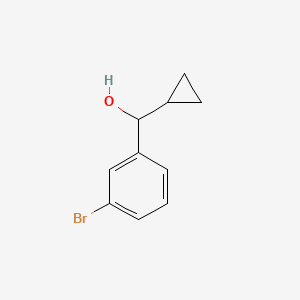
![1-Phenyl-1,8-diazaspiro[4,5]decan-4-one](/img/structure/B3284802.png)
